Ortho-methylfuranylfentanyl hydrochloride
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Overview
Description
N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)furan-2-carboxamide, monohydrochloride is a synthetic compound that belongs to the class of furan-2-carboxamide derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)furan-2-carboxamide, monohydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from simple precursors like 1-phenethylamine and 4-piperidone.
Attachment of the Furan-2-carboxamide Group: The furan-2-carboxamide group is introduced through a coupling reaction with the piperidine derivative.
Introduction of the o-Tolyl Group: The o-tolyl group is attached via a substitution reaction.
Formation of the Monohydrochloride Salt: The final compound is converted to its monohydrochloride salt form through a reaction with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenethyl and o-tolyl groups.
Reduction: Reduction reactions could target the carbonyl group in the furan-2-carboxamide moiety.
Substitution: Substitution reactions may occur at the aromatic rings or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets and its effects on cellular processes.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)furan-2-carboxamide, monohydrochloride would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate various biochemical pathways, leading to its observed biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1-phenethylpiperidin-4-yl)-N-(m-tolyl)furan-2-carboxamide
- N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)furan-2-carboxamide
- N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)thiophene-2-carboxamide
Uniqueness
N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)furan-2-carboxamide, monohydrochloride is unique due to its specific substitution pattern and the presence of the furan-2-carboxamide moiety. This structural uniqueness may confer distinct biological activities and chemical properties compared to its analogs.
Properties
CAS No. |
2309383-08-0 |
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Molecular Formula |
C25H29ClN2O2 |
Molecular Weight |
425.0 g/mol |
IUPAC Name |
N-(2-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C25H28N2O2.ClH/c1-20-8-5-6-11-23(20)27(25(28)24-12-7-19-29-24)22-14-17-26(18-15-22)16-13-21-9-3-2-4-10-21;/h2-12,19,22H,13-18H2,1H3;1H |
InChI Key |
NQYDWSKRFAPFSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CO4.Cl |
Origin of Product |
United States |
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